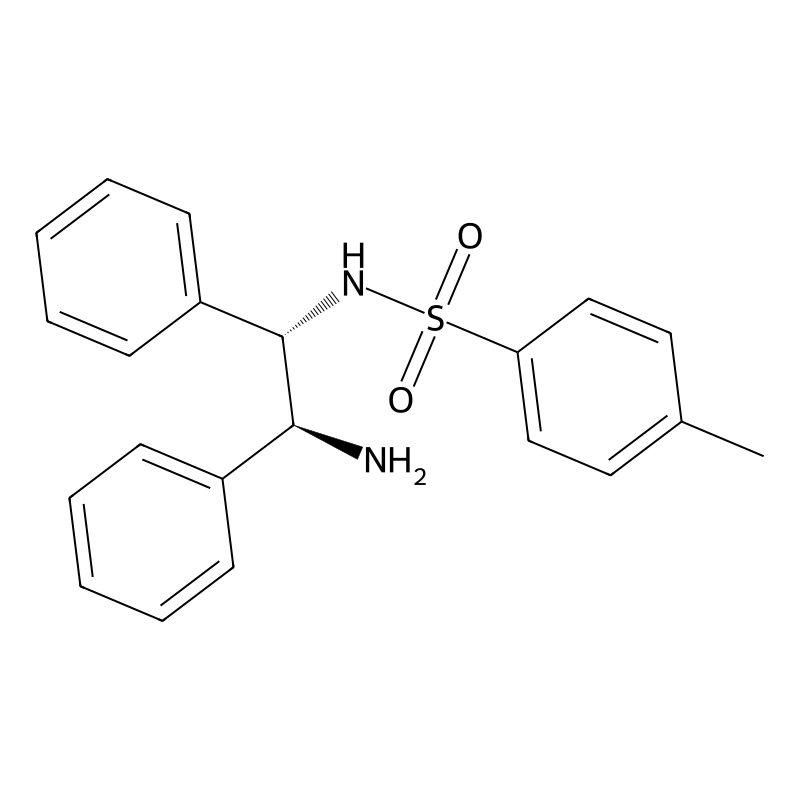

(S,S)-TsDPEN

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

(S,S)-TsDPEN (CAS: 167316-27-0) is a highly procured chiral diamine ligand utilized in Noyori-Ikariya Asymmetric Transfer Hydrogenation (ATH). Unlike generic diamines, the p-toluenesulfonyl (Ts) group provides critical NH-acidity, enabling a metal-ligand bifunctional concerted transition state when complexed with Ruthenium, Iridium, or Rhodium [1]. For industrial buyers and process chemists, (S,S)-TsDPEN is the benchmark ligand for reducing prochiral ketones and imines into strictly (S)- or (R)-configured alcohols and amines. Its primary procurement value lies in its ability to drive highly enantioselective reductions using liquid hydrogen donors, such as formic acid or isopropanol, at atmospheric pressure. This bypasses the severe capital expenditure (CapEx) and safety hazards associated with the high-pressure hydrogen gas reactors required by traditional asymmetric hydrogenation catalysts [2].

References

- [1] Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules 2013, 18(6), 6804-6828.

- [2] Developing an Asymmetric Transfer Hydrogenation Process for (S)-5-Fluoro-3-methylisobenzofuran-1(3H)-one, a Key Intermediate to Lorlatinib. Org. Process Res. Dev. 2017, 21, 8, 1156-1163.

Generic substitution of (S,S)-TsDPEN fails across multiple practical dimensions in process chemistry. Substituting with unsubstituted DPEN eliminates the electron-withdrawing sulfonyl group, preventing the necessary proton dissociation required for the ATH catalytic cycle and resulting in near-zero conversion [1]. Attempting to substitute the TsDPEN-Ru ATH system with classical BINAP-DPEN-Ru direct hydrogenation catalysts requires the addition of strong alkaline bases (e.g., KOtBu) to form the active species; this approach aggressively degrades base-sensitive substrates such as alpha-chloro ketones or 4-chromanone [2]. Furthermore, substituting the p-toluenesulfonyl group with a methanesulfonyl group (MsDPEN) in Ruthenium-catalyzed systems often yields slightly lower enantiomeric ratios in highly sterically demanding or unprotected substrates. This slight drop in selectivity can prevent the direct crystallization of the pure enantiomer, forcing manufacturers to rely on expensive downstream chiral chromatography[3].

References

- [1] Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proc Jpn Acad Ser B Phys Biol Sci. 2010; 86(2): 208-221.

- [2] Modified Asymmetric Transfer Hydrogenation Catalysts & Triflate Catalysts. Kanto Chemical Co., Inc. Technical Bulletin.

- [3] Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected alpha-Ketoamines. J. Org. Chem. 2024, 89, 9, 6223-6232.

Base-Sensitive Substrate Compatibility (TsDPEN vs BINAP/DPEN)

For base-labile substrates like 4-chromanone, traditional hydrogenation requires strong bases. Using RuCl[(S,S)-TsDPEN](p-cymene) in a formic acid/triethylamine azeotrope allows reduction under neutral to mildly acidic conditions, yielding 97% ee and quantitative yield. In contrast, RuCl2(BINAP)(DPEN) requires KOtBu, which degrades the substrate and renders the catalyst system inapplicable [1].

| Evidence Dimension | Yield and ee% on base-sensitive 4-chromanone |

| Target Compound Data | Quantitative yield, 97% ee (neutral/acidic conditions) |

| Comparator Or Baseline | RuCl2(BINAP)(DPEN) + KOtBu (substrate degradation / inapplicable) |

| Quantified Difference | Complete recovery and >97% ee vs. base-induced degradation |

| Conditions | S/C = 3000, 60 °C, 15 h, HCOOH/Et3N or Methanol |

Procuring TsDPEN enables the high-yield reduction of base-sensitive APIs that would otherwise decompose under standard asymmetric hydrogenation conditions.

Enantioselectivity in Unprotected Amino Ketone Reduction (TsDPEN vs MsDPEN)

In the protection-free asymmetric transfer hydrogenation of alpha-amino ketones for epinephrine synthesis, the tethered RuCl(S,S)-Teth-TsDPEN catalyst achieved an enantiomeric ratio (er) of 99.3:0.7. The closely related methanesulfonyl analog, RuCl(S,S)-Teth-MsDPEN, achieved a lower er of 98:2 under identical conditions [1].

| Evidence Dimension | Enantiomeric ratio (er) |

| Target Compound Data | 99.3:0.7 er (98.6% ee) |

| Comparator Or Baseline | RuCl(S,S)-Teth-MsDPEN (98:2 er / 96% ee) |

| Quantified Difference | 1.3% improvement in er, crossing the threshold for direct crystallization |

| Conditions | 0.13 - 1.0 mol % catalyst, HCOOH/Et3N (5:2), MeOH, 65 °C |

The higher initial enantiomeric ratio provided by TsDPEN allows the final API to be isolated at >99.9% optical purity via direct crystallization, eliminating costly chromatographic separation steps.

Reactor CapEx and Process Throughput (TsDPEN ATH vs High-Pressure Hydrogenation)

During the scale-up of the Lorlatinib intermediate (S)-5-Fluoro-3-methylisobenzofuran-1(3H)-one, traditional asymmetric hydrogenation was identified as a throughput bottleneck due to the limited volumetric capacity of high-pressure hydrogenators (requiring 15 batches for a 300 kg campaign). Switching to an ATH process using RuCl[(S,S)-TsDPEN](p-cymene) with isopropanol/formic acid allowed the reaction to run in standard atmospheric reactors, achieving complete conversion and >99.9% ee after isolation, vastly improving process throughput[1].

| Evidence Dimension | Reactor pressure requirement and throughput |

| Target Compound Data | 1 atm (standard glass-lined reactor) using liquid hydrogen donors |

| Comparator Or Baseline | 10-50 atm H2 gas (specialized pressure hydrogenator) |

| Quantified Difference | Elimination of high-pressure CapEx; consolidation of 15 batches into standard scale-up volumes |

| Conditions | RuCl[(S,S)-TsDPEN](p-cymene), iPrOH, HCOOH/Et3N, atmospheric pressure |

Procuring TsDPEN allows manufacturers to utilize existing standard reactors for chiral reductions, bypassing the severe CapEx and volume bottlenecks of high-pressure hydrogenation.

Scale-Up Manufacturing of Chiral APIs in Standard Reactors

(S,S)-TsDPEN is a highly effective choice for industrial campaigns where high-pressure hydrogenation infrastructure is unavailable or creates a volume bottleneck. By enabling Asymmetric Transfer Hydrogenation (ATH) with liquid hydrogen donors (HCOOH/Et3N or isopropanol) at atmospheric pressure, it allows the use of standard glass-lined reactors while maintaining >99% ee [1].

Reduction of Base-Sensitive Ketones

For the synthesis of chiral alpha-chloro alcohols, alpha-hydroxy ketones, and chromanols, traditional BINAP/DPEN hydrogenation catalysts fail due to the requirement for strong alkaline bases (e.g., KOtBu). (S,S)-TsDPEN-based Ruthenium catalysts operate efficiently in neutral or mildly acidic conditions, preventing substrate degradation and maximizing yield [2].

Protection-Free Synthesis of Chiral Amino Alcohols

In the synthesis of catecholamines like epinephrine and norepinephrine, (S,S)-TsDPEN (particularly in tethered Ru-complexes) provides higher enantiomeric ratios compared to MsDPEN. This high selectivity allows for the direct reduction of unprotected alpha-ketoamines, followed by direct crystallization to >99.9% ee, significantly reducing step count and downstream purification costs [3].

References

- [1] Developing an Asymmetric Transfer Hydrogenation Process for (S)-5-Fluoro-3-methylisobenzofuran-1(3H)-one, a Key Intermediate to Lorlatinib. Org. Process Res. Dev. 2017, 21, 8, 1156-1163.

- [2] Modified Asymmetric Transfer Hydrogenation Catalysts & Triflate Catalysts. Kanto Chemical Co., Inc. Technical Bulletin.

- [3] Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected alpha-Ketoamines. J. Org. Chem. 2024, 89, 9, 6223-6232.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (56.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant